C-Domain vs N-Domain Selectivity: >3,000-Fold Discrimination Defines RXPA380's Unique Pharmacological Window
RXPA380 exhibits a Ki of 3 nM for the C-domain of human recombinant ACE and 10 µM for the N-domain, corresponding to a selectivity factor of 3,333-fold [1]. In comparison, the N-domain-selective inhibitor RXP407 displays a Ki of 7 nM for the N-domain and 1.5 µM for the C-domain (214-fold selectivity in the opposite direction), while non-selective inhibitors such as captopril and lisinopril show near-equivalent inhibition of both domains [2]. The C-domain-selective lisinopril derivative lisW-S achieves only 258-fold selectivity, making RXPA380 more than 12-fold more selective than the next-best C-domain-selective compound [3].
| Evidence Dimension | C-domain vs N-domain selectivity (Ki ratio) |
|---|---|
| Target Compound Data | RXPA380 Ki (C-domain) = 3 nM; Ki (N-domain) = 10,000 nM; Selectivity ratio = 3,333-fold |
| Comparator Or Baseline | RXP407 Ki (N-domain) = 7 nM, Ki (C-domain) = 1,500 nM (214-fold); Captopril/Lisinopril: near-equivalent domain inhibition; lisW-S: 258-fold C-domain selectivity |
| Quantified Difference | RXPA380 selectivity (3,333×) is 15.6× greater than RXP407's reverse selectivity (214×) and 12.9× greater than lisW-S C-domain selectivity (258×) |
| Conditions | Human recombinant ACE N-domain and C-domain mutants; fluorogenic Mca-Ala peptide substrate; in vitro enzyme kinetic assay [1][2][3] |
Why This Matters
RXPA380's >3,000-fold selectivity window is the widest among all reported ACE domain-selective inhibitors, enabling experiments where C-domain function is completely ablated without N-domain cross-inhibition at any achievable concentration.
- [1] Georgiadis D, Dive V, Yiotakis A. Roles of the two active sites of somatic angiotensin-converting enzyme in the cleavage of angiotensin I and bradykinin: insights from selective inhibitors. Circ Res. 2003;93(2):148-154. doi:10.1161/01.RES.0000081593.33848.FC View Source
- [2] Dive V, Cotton J, Yiotakis A, Michaud A, Vassiliou S, Jiracek J, Vazeux G, Chauvet MT, Cuniasse P, Corvol P. RXP 407, a phosphinic peptide, is a potent inhibitor of angiotensin I converting enzyme able to differentiate between its two active sites. Proc Natl Acad Sci USA. 1999;96(8):4330-4335. doi:10.1073/pnas.96.8.4330 View Source
- [3] Watermeyer JM, Kröger WL, O'Neill HG, Sewell BT, Sturrock ED. Characterization of domain-selective inhibitor binding in angiotensin-converting enzyme using a novel derivative of lisinopril. Biochem J. 2010;428(1):67-74. doi:10.1042/BJ20100056 View Source
